molecular formula C9H7NO2 B1626492 3-Methylbenzoyl isocyanate CAS No. 5893-29-8

3-Methylbenzoyl isocyanate

Cat. No.: B1626492
CAS No.: 5893-29-8
M. Wt: 161.16 g/mol
InChI Key: NJFVOTWKXBGOKY-UHFFFAOYSA-N
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Description

3-Methylbenzoyl isocyanate is an organic compound with the molecular formula C₉H₇NO₂. It is a colorless liquid known for its strong pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, dyes, and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Methylbenzoyl isocyanate typically involves the reaction of 3-methylbenzoyl chloride with potassium cyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows: [ \text{3-Methylbenzoyl chloride} + \text{Potassium cyanate} \rightarrow \text{this compound} + \text{Potassium chloride} ]

Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene method. This method involves the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzoyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-methylbenzoic acid and carbon dioxide.

    Oxidation: Can be oxidized to form corresponding oximes or nitriles under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Addition: Alcohols or amines in the presence of a base.

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

    Urethanes and Ureas: From nucleophilic addition reactions.

    3-Methylbenzoic Acid: From hydrolysis.

    Oximes or Nitriles: From oxidation reactions.

Scientific Research Applications

3-Methylbenzoyl isocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of dyes, pesticides, and polymers

Mechanism of Action

The mechanism of action of 3-Methylbenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the formation of urethanes and ureas. The compound can also undergo hydrolysis, leading to the formation of 3-methylbenzoic acid .

Comparison with Similar Compounds

    Benzoyl isocyanate: Similar structure but lacks the methyl group.

    Phenyl isocyanate: Contains a phenyl group instead of a methylbenzoyl group.

    Toluene diisocyanate: Contains two isocyanate groups and is used in the production of polyurethanes.

Uniqueness: 3-Methylbenzoyl isocyanate is unique due to the presence of the methyl group on the benzoyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties, such as boiling point and solubility .

Properties

IUPAC Name

3-methylbenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVOTWKXBGOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504836
Record name 3-Methylbenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5893-29-8
Record name 3-Methylbenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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